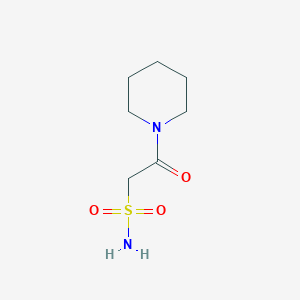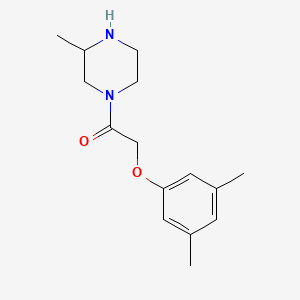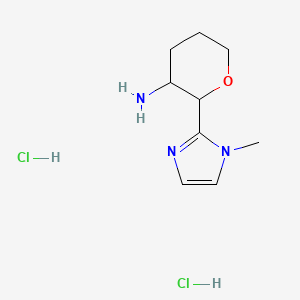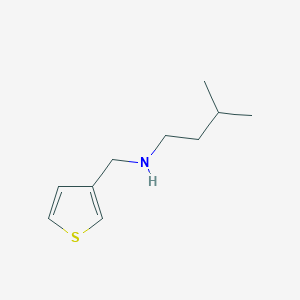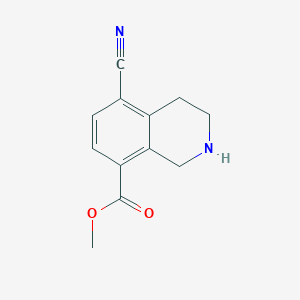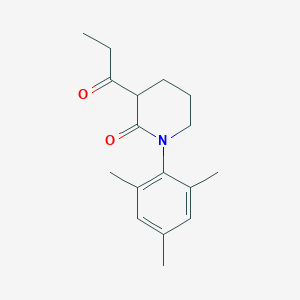
N-butyl-2-fluoro-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2-fluoro-4-methylaniline is an organic compound with the molecular formula C11H16FN It is a derivative of aniline, where the hydrogen atoms on the nitrogen and benzene ring are substituted with a butyl group, a fluorine atom, and a methyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-fluoro-4-methylaniline typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by reduction to form the amine group, and subsequent substitution reactions to introduce the butyl and fluoro groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-fluoro-4-methylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.
Reduction: The nitro group can be reduced back to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
N-butyl-2-fluoro-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of N-butyl-2-fluoro-4-methylaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- N-butyl-4-fluoro-2-methylaniline
- 2-Fluoro-4-methylaniline
- N-butyl-2-methylaniline
Uniqueness
N-butyl-2-fluoro-4-methylaniline is unique due to the specific arrangement of its substituents, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .
Properties
Molecular Formula |
C11H16FN |
|---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
N-butyl-2-fluoro-4-methylaniline |
InChI |
InChI=1S/C11H16FN/c1-3-4-7-13-11-6-5-9(2)8-10(11)12/h5-6,8,13H,3-4,7H2,1-2H3 |
InChI Key |
RJGVYPRAEPUIQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B13255233.png)
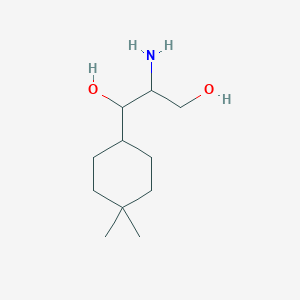
![6-[(But-3-yn-2-yl)amino]-5-chloropyridine-3-carboxylic acid](/img/structure/B13255243.png)
![1-Azabicyclo[3.2.1]octane-4-thiol](/img/structure/B13255247.png)
![Diethyl({2-[(1-methoxypropan-2-YL)amino]ethyl})amine](/img/structure/B13255248.png)
